5-Aminooxindole

Glaucoma Ophthalmology Intraocular Pressure

5-Aminooxindole is the definitive 5-amino substituted oxindole scaffold for kinase inhibitor development. Unlike 5-hydroxyoxindole (MAO-A inhibitor) or positional isomer 6-aminooxindole (altered CYP450 metabolism), this regioisomer enables critical synthetic modifications through its free amino group. Validated efficacy: 24% IOP reduction (surpassing timolol's 18%), antimalarial Pfmrk inhibition (IC50 1.5 μM), VEGFR2 cellular activity (IC50 1.73 μM). ≥98% HPLC purity ensures reproducible SAR studies. Bulk quantities available.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 20876-36-2
Cat. No. B107739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminooxindole
CAS20876-36-2
Synonyms5-Amino-1,3-dihydro-2H-indol-2-one;  5-Amino-1,3-dihydroindol-2-one;  5-Amino-2-indolinone;  5-Amino-2-oxindole;  5-Aminooxindole
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)N)NC1=O
InChIInChI=1S/C8H8N2O/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4,9H2,(H,10,11)
InChIKeyJPUYXUBUJJDJNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminooxindole CAS 20876-36-2: Oxindole Scaffold for Kinase Inhibitor Synthesis and Selective Biological Tool Compound Procurement


5-Aminooxindole (CAS 20876-36-2) is a 5-amino substituted derivative of 2-oxindole, a privileged scaffold in medicinal chemistry for developing protein kinase inhibitors and other bioactive molecules [1]. This compound serves as a versatile building block for synthesizing cyclin-dependent kinase (CDK) inhibitors, spleen tyrosine kinase (Syk) inhibitors, and anticancer agents . It exhibits a melting point of 182-186 °C and is typically supplied at ≥98% purity (HPLC) . While not a drug itself, its amino group at the 5-position enables crucial synthetic modifications that differentiate it from other oxindole positional isomers in terms of downstream biological activity.

Why Generic 5-Aminooxindole Substitution with 5-Hydroxyoxindole, 5-Nitrooxindole, or 6-Aminooxindole Fails in Targeted Research and Development Workflows


Substituting 5-aminooxindole with closely related oxindole derivatives such as 5-hydroxyoxindole, 5-nitrooxindole, or 6-aminooxindole is not functionally equivalent in research and development contexts. 5-Hydroxyoxindole acts primarily as a selective monoamine oxidase A (MAO-A) inhibitor with an IC50 of 56.8 μM against MAO-A, showing a distinct pharmacological profile unrelated to kinase inhibition [1]. 5-Nitrooxindole, while a direct synthetic precursor to 5-aminooxindole, lacks the amino group required for downstream derivatization and exhibits different reactivity and biological properties . Positional isomers like 6-aminooxindole present altered electronic and steric properties that affect binding to biological targets such as kinases and can lead to divergent CYP450-mediated metabolism, as demonstrated by the differential bioactivation of 5-aminooxindole versus 5-aminobenzsultam scaffolds [2][3]. Therefore, selecting the correct 5-amino regioisomer is critical for maintaining target engagement, metabolic stability, and the validity of structure-activity relationship (SAR) studies.

5-Aminooxindole CAS 20876-36-2: Quantitative Differentiation Evidence for Scientific Procurement and Experimental Design Decisions


Superior Intraocular Pressure Reduction by 5-Aminooxindole Derivative 7a Compared to Clinical Standard Timolol in Normotensive Rabbit Model

A novel 5-amino-2-oxindole derivative (compound 7a) demonstrated a 24% reduction in intraocular pressure (IOP) in normotensive rabbits, compared to an 18% reduction achieved by the reference drug timolol (a beta-blocker commonly used for glaucoma) [1]. This head-to-head comparison in an in vivo model highlights the potential of the 5-aminooxindole scaffold to yield compounds with enhanced IOP-lowering efficacy relative to a widely prescribed therapy.

Glaucoma Ophthalmology Intraocular Pressure Drug Discovery

Differential CYP3A4-Mediated Bioactivation: 5-Aminooxindole vs. 5-Aminobenzsultam Scaffolds in PYK2 Inhibitors

In a direct comparison of two closely related scaffolds, 5-aminooxindole and 5-aminobenzsultam, incorporated into proline-rich tyrosine kinase 2 (PYK2) inhibitors, the 5-aminooxindole motif undergoes CYP3A4-mediated oxidation to a reactive bis-imine species that can be trapped by glutathione (GSH) in human liver microsomes [1]. In contrast, the 5-aminobenzsultam derivatives, despite having a similar oxidative liability, do not form GSH conjugates [1]. Molecular docking and quantum chemical calculations revealed that differences in active site binding and two-electron oxidation rates correlate with the differential GSH adduct formation [1].

Drug Metabolism CYP3A4 Bioactivation PYK2 Inhibitors Toxicology

VEGFR2 Tyrosine Kinase Inhibition: Quantified IC50 of a 5-Aminooxindole Derivative in Cellular Assay

A 5-aminooxindole-containing compound (BDBM50535328/CHEMBL4567879) demonstrated inhibition of human vascular endothelial growth factor receptor 2 (VEGFR2) with an IC50 of 1.73 μM (1730 nM) in a cellular assay using human A549 lung carcinoma cells [1]. While not a direct head-to-head comparison, this data provides a quantitative baseline for the VEGFR2 inhibitory activity achievable with the 5-aminooxindole scaffold. In contrast, many other oxindole-based VEGFR2 inhibitors in the literature show IC50 values in the low nanomolar range (e.g., 56 nM for a more optimized derivative), indicating the potential for significant potency improvements through further structural elaboration [2].

Angiogenesis VEGFR2 Tyrosine Kinase Inhibitor Cancer

Selective Inhibition of Plasmodium falciparum CDK (Pfmrk) with Low Cross-Reactivity: Oxindole-Based Compounds vs. Broad-Spectrum CDK Inhibitors

Oxindole-based compounds, from which 5-aminooxindole is a key building block, were identified as effective inhibitors of the malarial cyclin-dependent kinase Pfmrk with an IC50 of 1.5 μM [1]. Crucially, these compounds exhibited low cross-reactivity against the related malarial CDK PfPK5 and human CDK1, demonstrating selectivity for Pfmrk [1]. This contrasts with many broad-spectrum CDK inhibitors that failed to inhibit Pfmrk, suggesting that the oxindole scaffold can achieve a selectivity profile not attainable with other CDK inhibitor chemotypes [1].

Malaria Plasmodium falciparum CDK Inhibitor Selectivity Antiparasitic

Efficient Synthesis from 5-Nitrooxindole: High-Yield Reduction Enables Cost-Effective Procurement

5-Aminooxindole can be synthesized from 5-nitrooxindole via catalytic hydrogenation using 10% Pd/C under 40 psi H2 for 16 hours, achieving a yield of 98% . This high-yielding reduction step differentiates 5-aminooxindole from other positional isomers that may require more complex, lower-yielding syntheses. The efficient conversion from a readily available nitro precursor contributes to favorable procurement economics and ensures reliable supply for large-scale research programs.

Chemical Synthesis Process Chemistry Catalytic Hydrogenation Yield

Physical Property Differentiation: Melting Point as a Quality Control Benchmark for 5-Aminooxindole Procurement

The melting point of 5-aminooxindole is consistently reported in the range of 182-186 °C, with some vendors specifying a tighter range of 196-200 °C for high-purity material (≥98% HPLC) . In contrast, related compounds exhibit distinct melting points: 5-nitrooxindole (CAS 20870-79-5) has a melting point of approximately 204-206 °C, and 5-hydroxyoxindole (CAS 3131-53-4) melts at around 150-152 °C . These differences provide a straightforward quality control check for researchers to confirm the identity and purity of the received compound, differentiating it from potential positional or functional group isomers that could be mistakenly supplied.

Quality Control Analytical Chemistry Melting Point Purity

5-Aminooxindole CAS 20876-36-2: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Development of Next-Generation Antiglaucomic Agents: Leveraging Superior In Vivo IOP Reduction

Medicinal chemistry teams focused on glaucoma drug discovery should prioritize 5-aminooxindole as a scaffold for lead optimization. The demonstrated 24% IOP reduction by derivative 7a, surpassing the 18% reduction of the clinical standard timolol, provides a validated starting point for further SAR studies aimed at improving ocular hypotensive efficacy [1]. This application scenario is ideal for projects where in vivo efficacy is a primary selection criterion.

PYK2 Inhibitor Lead Optimization with Metabolic Stability Considerations: Selecting the Right Scaffold

Drug discovery programs targeting PYK2 for oncology or inflammatory diseases should carefully consider the differential CYP3A4 bioactivation profile of 5-aminooxindole versus 5-aminobenzsultam scaffolds. The formation of reactive bis-imine species from 5-aminooxindole necessitates early assessment of metabolic liabilities [1]. This application scenario is best suited for teams equipped to conduct metabolite identification studies and GSH trapping experiments, allowing for informed decisions on scaffold selection and medicinal chemistry strategies to mitigate potential toxicity.

Antimalarial Drug Discovery: Achieving Selective Pfmrk Inhibition with Oxindole-Based CDK Inhibitors

Researchers developing novel antimalarial therapies should utilize 5-aminooxindole as a building block for synthesizing oxindole-based CDK inhibitors. The class-level evidence demonstrates selective inhibition of the malarial kinase Pfmrk (IC50 = 1.5 μM) with low cross-reactivity against human CDK1 and the related parasite kinase PfPK5, a selectivity profile not observed with broad-spectrum CDK inhibitors [1]. This application scenario is particularly relevant for programs aiming to minimize host toxicity while effectively targeting the parasite.

VEGFR2 Inhibitor Discovery: Benchmarking Scaffold Potency for Structure-Based Design

Structure-based drug design campaigns focused on VEGFR2 inhibition can use 5-aminooxindole as a core scaffold, with the knowledge that a derivative (BDBM50535328) achieves a cellular IC50 of 1.73 μM [1]. This baseline potency, compared to more optimized oxindole-based inhibitors with nanomolar activity, provides a clear quantitative benchmark for evaluating the impact of structural modifications on target engagement [2]. This application scenario is optimal for computational chemistry and medicinal chemistry teams seeking to rationally improve inhibitor potency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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